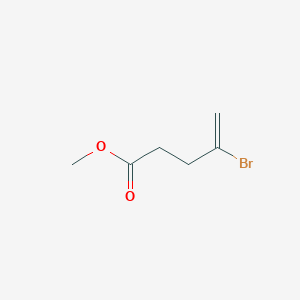

Methyl 4-bromopent-4-enoate

Description

Properties

Molecular Formula |

C6H9BrO2 |

|---|---|

Molecular Weight |

193.04 g/mol |

IUPAC Name |

methyl 4-bromopent-4-enoate |

InChI |

InChI=1S/C6H9BrO2/c1-5(7)3-4-6(8)9-2/h1,3-4H2,2H3 |

InChI Key |

RRIYSFAGASZSTJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC(=C)Br |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Methyl 4-bromopent-4-enoate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 4-bromopent-4-enoate is a functionalized vinyl bromide and ester, making it a potentially valuable building block in organic synthesis. The presence of both a reactive vinyl bromide moiety and a versatile methyl ester group allows for a variety of subsequent chemical transformations. This guide outlines a proposed synthetic pathway for this compound and provides predicted characterization data to aid in its identification and purification.

Proposed Synthesis

A plausible two-step synthesis of this compound is proposed, starting from readily available precursors. The overall synthetic scheme is illustrated below.

Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 4-Bromopent-4-enoic Acid (Proposed)

A modified Hunsdiecker reaction can be employed to synthesize the intermediate, 4-bromopent-4-enoic acid, from a suitable precursor like pent-4-enoic acid, which would first need to be converted to its silver salt or reacted under conditions that favor the formation of a vinyl bromide.

Reaction:

Step 2: Esterification to this compound (Proposed)

The final product can be obtained through the esterification of 4-bromopent-4-enoic acid. A standard Fischer esterification using methanol in the presence of an acid catalyst is a common and effective method.

Reaction:

Experimental Protocols (Hypothetical)

Synthesis of 4-Bromopent-4-enoic Acid

-

Preparation of Silver Pent-4-enoate: To a solution of pent-4-enoic acid (1.0 eq) in water, add a solution of silver nitrate (1.0 eq) in water with stirring. The resulting precipitate of silver pent-4-enoate is collected by filtration, washed with water and acetone, and dried under vacuum.

-

Bromodecarboxylation: The dried silver pent-4-enoate (1.0 eq) is suspended in a dry, inert solvent such as carbon tetrachloride. To this suspension, a solution of bromine (1.0 eq) in the same solvent is added dropwise at 0 °C under an inert atmosphere. The reaction mixture is then stirred at room temperature until the reaction is complete (monitored by TLC).

-

Work-up and Purification: The reaction mixture is filtered to remove silver bromide. The filtrate is washed with aqueous sodium thiosulfate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Synthesis of this compound

-

Reaction Setup: To a solution of 4-bromopent-4-enoic acid (1.0 eq) in excess methanol, a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) is added.

-

Reaction: The mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC or GC).

-

Work-up and Purification: The reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The crude this compound is then purified by vacuum distillation or column chromatography.

Predicted Characterization Data

The following tables summarize the predicted spectroscopic and physical data for this compound.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.6 | d | 1H | =CHa |

| ~5.4 | d | 1H | =CHb |

| ~3.7 | s | 3H | -OCH₃ |

| ~2.8 | t | 2H | -CH₂-C=C |

| ~2.5 | t | 2H | -CH₂-C=O |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~173 | C=O |

| ~135 | C=C(Br) |

| ~120 | =CH₂ |

| ~52 | -OCH₃ |

| ~35 | -CH₂-C=C |

| ~30 | -CH₂-C=O |

Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H stretch |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1630 | Medium | C=C stretch |

| ~1200 | Strong | C-O stretch (ester) |

| ~600 | Medium | C-Br stretch |

Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 192/194 | ~1:1 | [M]⁺ (¹⁹Br/⁸¹Br) |

| 161/163 | Variable | [M - OCH₃]⁺ |

| 113 | Variable | [M - Br]⁺ |

| 59 | High | [COOCH₃]⁺ |

Logical Relationship of Characterization Techniques

Caption: Interrelation of spectroscopic techniques for structural elucidation.

Conclusion

This technical guide provides a proposed synthetic route and predicted analytical data for this compound. The outlined protocols and expected spectroscopic signatures should serve as a valuable resource for researchers aiming to synthesize and characterize this compound. Experimental validation of the proposed methods and data is a necessary next step for the successful application of this compound in further research and development.

"physical and chemical properties of methyl 4-bromopent-4-enoate"

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the known physical and chemical properties of the unsaturated ester, methyl 4-bromopent-4-enoate. Due to the limited availability of detailed experimental data in peer-reviewed literature, this guide consolidates information from chemical databases and supplier specifications. The focus remains on providing the most accurate and relevant data for research and development applications.

Chemical Identity and Physical Properties

This compound is a halogenated unsaturated ester with the chemical formula C₆H₉BrO₂. Its structure features a terminal vinyl bromide and a methyl ester functional group. While extensive experimental data is not publicly available, the fundamental properties have been computed and are listed by various chemical suppliers.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 194805-62-4 | ChemSrc[1] |

| Molecular Formula | C₆H₉BrO₂ | ChemSrc[1] |

| Molecular Weight | 193.04 g/mol | ChemSrc[1] |

| Exact Mass | 191.97900 g/mol | ChemSrc[1] |

| LogP | 1.84820 | ChemSrc[1] |

| Polar Surface Area | 26.3 Ų | ChemSrc[1] |

Note: The properties listed above are primarily computed values and should be used as estimates. Experimental verification is recommended.

Spectroscopic Data

Detailed spectroscopic analyses such as NMR, IR, and mass spectrometry are crucial for the unequivocal identification and characterization of this compound. While specific spectra are not widely published, chemical suppliers like BLD Pharm indicate the availability of such data upon request.[2] The expected spectral features are outlined below based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl protons, the allylic protons, and the methyl ester protons. The chemical shifts and coupling constants of the vinyl protons would be characteristic of a terminal alkene with a bromine substituent.

-

¹³C NMR: The carbon NMR spectrum should reveal signals for the carbonyl carbon of the ester, the two sp² hybridized carbons of the vinyl group, the sp³ hybridized carbons of the ethyl chain, and the methoxy carbon.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is anticipated to exhibit characteristic absorption bands corresponding to:

-

C=O stretching of the ester group (typically around 1735-1750 cm⁻¹).

-

C=C stretching of the vinyl group (around 1630 cm⁻¹).

-

C-O stretching of the ester (around 1000-1300 cm⁻¹).

-

C-Br stretching (typically in the fingerprint region).

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br) would be a key feature in identifying bromine-containing fragments.

Synthesis and Reactivity

Potential Synthetic Pathways

One plausible approach to the synthesis of this compound could involve the esterification of 4-bromopent-4-enoic acid. The acid itself could potentially be synthesized from levulinic acid or other suitable precursors through a series of reactions including bromination and elimination.

A schematic representation of a hypothetical synthesis is provided below.

Caption: Hypothetical synthetic route to this compound.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its functional groups: the vinyl bromide and the methyl ester.

-

Vinyl Bromide: The vinyl bromide moiety can participate in various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of a wide range of substituents at the 4-position. It can also undergo nucleophilic substitution reactions, although typically under more forcing conditions than alkyl halides.

-

Methyl Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also be converted to other functional groups such as amides, alcohols (via reduction), or other esters (via transesterification).

-

Alkene: The double bond can undergo addition reactions, such as hydrogenation, halogenation, and epoxidation.

Experimental Protocols

As of the date of this document, specific, validated experimental protocols for the synthesis and reactions of this compound are not available in the public domain. Researchers are advised to consult general organic chemistry literature for standard procedures for the types of reactions described above and to adapt them to this specific substrate.

Logical Relationships in Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques. The logical workflow for its characterization is outlined below.

Caption: Logical workflow for the structural characterization of a compound.

Conclusion

This compound is a potentially useful building block in organic synthesis, offering multiple reactive sites for further functionalization. However, a notable gap exists in the publicly available scientific literature regarding its detailed physical properties and experimental protocols. The information presented in this guide is based on the currently accessible data and is intended to serve as a starting point for researchers. It is strongly recommended that experimental verification of the computed properties be conducted and that any synthetic or reactive procedures be carefully optimized under appropriate laboratory conditions.

References

A Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of Methyl 4-bromopent-4-enoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for methyl 4-bromopent-4-enoate. Due to the limited availability of direct experimental spectra for this specific compound, this document leverages established NMR principles and spectral data from analogous structures to forecast the chemical shifts, multiplicities, and coupling constants. This guide is intended to serve as a reference for the identification and characterization of this compound in synthetic chemistry and drug development workflows.

Predicted Spectroscopic Data

The predicted ¹H and ¹³C NMR data for this compound are summarized below. These predictions are based on the analysis of chemical shift databases and the known effects of substituents on NMR spectra. The spectra are referenced to a standard solvent, deuterated chloroform (CDCl₃), with the residual solvent peak at δ 7.26 ppm for ¹H NMR and δ 77.16 ppm for ¹³C NMR.

Predicted ¹H NMR Data

The expected proton NMR spectrum of this compound would exhibit distinct signals for the different proton environments in the molecule. The vinylic protons are expected to appear most downfield due to the influence of the bromine atom and the double bond.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-5a (geminal to Br) | 5.8 - 6.2 | Doublet | Jgem = ~1-2 Hz | 1H |

| H-5b (geminal to Br) | 5.6 - 6.0 | Doublet | Jgem = ~1-2 Hz | 1H |

| H-2 | 2.5 - 2.8 | Triplet | Jvic = ~7-8 Hz | 2H |

| H-3 | 2.3 - 2.6 | Triplet of doublets | Jvic = ~7-8 Hz, Jallyl = ~1 Hz | 2H |

| OCH₃ | 3.6 - 3.8 | Singlet | - | 3H |

Predicted ¹³C NMR Data

The predicted carbon NMR spectrum will show six distinct signals corresponding to each carbon atom in this compound. The carbon of the carbonyl group is expected at the lowest field, while the methyl ester carbon will be at the highest field.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C=O) | 170 - 175 |

| C-4 (C=C-Br) | 135 - 140 |

| C-5 (=CH₂) | 115 - 125 |

| C-2 | 30 - 35 |

| C-3 | 25 - 30 |

| OCH₃ | 50 - 55 |

Experimental Protocols

The following section outlines a standard methodology for the acquisition of ¹H and ¹³C NMR spectra, applicable for the characterization of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in the pipette to prevent shimming issues.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A standard 300 MHz or 500 MHz NMR spectrometer is suitable for routine analysis.

-

Sample Insertion and Locking: Insert the sample into the spectrometer. The instrument's field frequency is then locked onto the deuterium signal of the CDCl₃ solvent.

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks. This is typically an automated process.

-

Tuning and Matching: The probe is tuned to the appropriate frequency for ¹H or ¹³C and matched to the instrument's electronics to maximize signal-to-noise.

-

¹H NMR Acquisition Parameters:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16

-

Spectral Width: 0-12 ppm

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, depending on sample concentration

-

Spectral Width: 0-220 ppm

-

Decoupling: Proton broadband decoupling is applied to simplify the spectrum to singlets for each carbon.

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum.

Visualizations

The following diagrams illustrate the molecular structure and the general workflow for NMR analysis.

Caption: Molecular structure of this compound.

Caption: General experimental workflow for NMR analysis.

An In-depth Technical Guide to the Mass Spectrometry of Methyl 4-bromopent-4-enoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of methyl 4-bromopent-4-enoate (CAS No. 194805-62-4). Due to the limited availability of public domain mass spectra for this specific compound, this document presents a theoretically derived fragmentation pattern and a detailed, generalized experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Compound Profile: this compound

This compound is a halogenated ester with the molecular formula C₆H₉BrO₂. Its chemical structure consists of a five-carbon chain containing a terminal double bond with a bromine atom attached to the fourth carbon, and a methyl ester group at the other end.

| Property | Value |

| CAS Number | 194805-62-4[1] |

| Molecular Formula | C₆H₉BrO₂ |

| Molecular Weight | 193.04 g/mol [2] |

| Exact Mass | 191.97859 Da[2] |

Theoretical Mass Spectrum and Fragmentation Pattern

In the absence of a publicly available experimental mass spectrum, a plausible fragmentation pattern for this compound under electron ionization (EI) can be proposed based on established fragmentation mechanisms for esters and vinyl bromides. The presence of bromine is a key feature, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, which will result in characteristic isotopic patterns for bromine-containing fragments.

The molecular ion peak [M]⁺• is expected at m/z 192 and 194, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

Table 1: Proposed Mass Spectrometry Fragmentation Data for this compound

| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Proposed Structure |

| 192/194 | [M]⁺• | [CH₂(Br)C(CH₃)CH₂COOCH₃]⁺• |

| 161/163 | [M - OCH₃]⁺ | [CH₂(Br)C(CH₃)CH₂CO]⁺ |

| 133/135 | [M - COOCH₃]⁺ | [CH₂(Br)C(CH₃)CH₂]⁺ |

| 113 | [M - Br]⁺ | [C₆H₉O₂]⁺ |

| 81 | [C₅H₅O]⁺ | |

| 59 | [COOCH₃]⁺ | [COOCH₃]⁺ |

| 53 | [C₄H₅]⁺ |

Experimental Protocol: GC-MS Analysis

This section outlines a general but detailed methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

3.1. Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.

-

Working Solutions: Create a series of working standard solutions by serial dilution of the stock solution to establish a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Matrix: For analysis of the compound in a complex matrix, an appropriate extraction method such as liquid-liquid extraction or solid-phase extraction should be employed to isolate the analyte and minimize matrix effects.

3.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: An Agilent 7890B GC system or equivalent.

-

Mass Spectrometer: An Agilent 5977A MSD or equivalent single quadrupole mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet: Split/splitless injector. For trace analysis, splitless mode is recommended.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 40-400.

3.3. Data Acquisition and Analysis

-

Acquire data in full scan mode to obtain the complete mass spectrum.

-

For quantitative analysis, selected ion monitoring (SIM) can be used to improve sensitivity and selectivity by monitoring the characteristic ions of this compound (e.g., m/z 192, 194, 113).

-

Process the data using the instrument's software to identify the analyte based on its retention time and mass spectrum, and to quantify it using the calibration curve.

Visualizations

4.1. GC-MS Experimental Workflow

Caption: Workflow for the analysis of this compound by GC-MS.

4.2. Proposed Fragmentation Pathway

References

Stability and Storage of Methyl 4-bromopent-4-enoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for methyl 4-bromopent-4-enoate. Due to the limited availability of specific stability data for this compound in published literature, this document outlines a robust framework for assessing its stability based on the known reactivity of related chemical classes, including vinyl bromides and α,β-unsaturated esters. The guide details recommended storage and handling procedures, proposes a comprehensive experimental protocol for forced degradation studies, and describes the development of a suitable stability-indicating analytical method.

Chemical Profile and General Stability Considerations

This compound is a halogenated unsaturated ester. Its structure, featuring a vinyl bromide moiety and a methyl ester, suggests potential susceptibility to several degradation pathways.

Key Structural Features Influencing Stability:

-

Vinyl Bromide: This functional group can be susceptible to photolytic cleavage and reactions with nucleophiles. The carbon-bromine bond can be labile under certain conditions.

-

Ester Functional Group: The methyl ester is prone to hydrolysis, particularly under acidic or basic conditions, which would yield the corresponding carboxylic acid and methanol.

-

Alkene Double Bond: The double bond may be susceptible to oxidation.

Given these structural features, proper storage and handling are critical to maintain the integrity of this compound.

Recommended Storage and Handling

To ensure the longevity and purity of this compound, the following storage and handling guidelines are recommended:

| Condition | Recommendation | Rationale |

| Temperature | Store at 2-8°C. | To minimize the rate of potential thermal degradation and hydrolysis. |

| Light | Protect from light. Store in an amber vial or in a dark place. | To prevent photolytic degradation of the vinyl bromide moiety. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation of the double bond. |

| Container | Keep in a tightly sealed container. | To prevent the ingress of moisture, which can lead to hydrolysis. |

| Handling | Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes. | As with many halogenated organic compounds, caution should be exercised during handling. |

Forced Degradation Studies: An Experimental Protocol

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule. The following is a proposed experimental protocol for this compound.

General Procedure

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water. This stock solution will be subjected to the stress conditions outlined below. A control sample, protected from the stress conditions, should be analyzed concurrently.

Stress Conditions

| Stress Condition | Proposed Experimental Setup |

| Acidic Hydrolysis | Mix the stock solution with an equal volume of 0.1 M HCl. Store at 60°C for up to 72 hours. |

| Basic Hydrolysis | Mix the stock solution with an equal volume of 0.1 M NaOH. Store at room temperature for up to 24 hours. |

| Oxidative Degradation | Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for up to 24 hours. |

| Thermal Degradation | Store the solid compound and the stock solution at 60°C in a temperature-controlled oven for up to 7 days. |

| Photolytic Degradation | Expose the solid compound and the stock solution to a calibrated light source (e.g., ICH option 2: 1.2 million lux hours and 200 watt hours/square meter) in a photostability chamber. |

Samples should be withdrawn at appropriate time points (e.g., 0, 4, 8, 24, 48, 72 hours for hydrolysis and oxidation; 0, 1, 3, 7 days for thermal) and analyzed immediately using a stability-indicating analytical method.

Development of a Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for separating the parent compound from any degradation products, allowing for accurate quantification of stability. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for this purpose.

Proposed HPLC Method Parameters

| Parameter | Recommended Starting Conditions |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at a suitable wavelength (to be determined by UV scan, likely around 210-230 nm) |

| Injection Volume | 10 µL |

Method validation should be performed in accordance with ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Data Presentation and Interpretation

The data from the forced degradation studies should be compiled to understand the stability profile of this compound.

Hypothetical Stability Data Summary

The following table provides a template for summarizing the results of the forced degradation studies. The values presented are hypothetical and should be replaced with experimental data.

| Stress Condition | Duration | Assay of this compound (%) | Number of Degradation Products |

| Control | 7 days | 99.8 | 0 |

| 0.1 M HCl, 60°C | 72 hours | 85.2 | 2 |

| 0.1 M NaOH, RT | 24 hours | 45.7 | 1 |

| 3% H₂O₂, RT | 24 hours | 92.1 | 3 |

| Thermal, 60°C | 7 days | 97.5 | 1 |

| Photolytic | ICH Option 2 | 90.3 | 4 |

Visualizations

Logical Workflow for Stability Assessment

Caption: Workflow for assessing the stability of this compound.

Potential Degradation Pathways

Caption: Potential degradation pathways for this compound.

Conclusion

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl 4-bromopent-4-enoate, a reactive vinyl bromide, and its key isomers. The document details the synthesis, spectroscopic characterization, and physical properties of these compounds, which hold potential as intermediates in organic synthesis and drug discovery. Particular emphasis is placed on providing detailed experimental protocols and comparative data to aid researchers in their practical applications.

Introduction

This compound and its isomers are halogenated unsaturated esters that serve as versatile building blocks in organic chemistry. Their chemical reactivity, stemming from the presence of both an ester and a vinyl bromide or allylic bromide functionality, allows for a variety of subsequent chemical transformations. This makes them valuable precursors for the synthesis of more complex molecules, including those with potential therapeutic applications. For instance, related bromo-functionalized esters have been identified as by-products in the synthesis of novel inhibitors of the bacterial cell division protein FtsZ, highlighting their relevance in medicinal chemistry.[1] This guide aims to provide a detailed resource for professionals working with these compounds, covering their synthesis, purification, and characterization.

Isomers and Related Compounds

The constitutional isomers of methyl bromopentenoate are numerous, differing in the positions of the bromine atom and the double bond. This guide will focus on the principal isomers, providing a comparative analysis of their properties.

Figure 1: Key Isomers of Methyl Bromopentenoate

Caption: Structural isomers of methyl bromopentenoate.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the free-radical allylic bromination of methyl pent-4-enoate using N-bromosuccinimide (NBS) as the bromine source. This reaction is typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide upon heating or photochemical irradiation.

Proposed Experimental Protocol: Synthesis of this compound

Materials:

-

Methyl pent-4-enoate

-

N-Bromosuccinimide (NBS), recrystallized

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl4), anhydrous

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Dichloromethane (for extraction)

-

Hexane (for chromatography)

-

Ethyl acetate (for chromatography)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl pent-4-enoate (1.0 eq) in anhydrous carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.02 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 77°C for CCl4) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC. The solid NBS should be consumed and succinimide will be observed as a white solid floating on top of the solvent.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide by-product.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine in a separatory funnel.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Figure 2: Workflow for the Synthesis of this compound

Caption: A typical workflow for the synthesis and purification.

Physical and Spectroscopic Data

The following tables summarize the available physical and spectroscopic data for this compound and its isomers. Note that much of the data for the title compound is computed, as experimental values are not widely reported in the literature.

Physical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |

| This compound | C₆H₉BrO₂ | 193.04 (Computed) | N/A | N/A | N/A |

| Methyl (E)-4-bromopent-2-enoate | C₆H₉BrO₂ | 193.04 (Computed)[2] | N/A | N/A | N/A |

| Methyl 4-bromopentanoate | C₆H₁₁BrO₂ | 195.05 (Computed)[3] | N/A | N/A | N/A |

| Methyl 5-bromopent-2-enoate | C₆H₉BrO₂ | 193.04 (Computed) | N/A | N/A | N/A |

N/A: Not available in the searched literature.

Spectroscopic Data

4.2.1. 1H NMR Data (δ, ppm)

| Compound | H2 | H3 | H4 | H5 (CH) | H5 (CH3) | OCH3 |

| This compound | ~5.6 (d) | ~2.6 (t) | - | ~5.4 (d) | - | ~3.7 (s) |

| Methyl (E)-4-bromopent-2-enoate | ~6.1 (d) | ~7.0 (dd) | ~4.8 (m) | - | ~1.8 (d) | ~3.7 (s) |

| Methyl 4-bromopentanoate | ~2.5 (t) | ~2.1 (m) | ~4.1 (m) | - | ~1.7 (d) | ~3.7 (s) |

Note: Chemical shifts are approximate and based on predicted values and data from similar compounds. Experimental data should be obtained for confirmation.

4.2.2. 13C NMR Data (δ, ppm)

| Compound | C1 (C=O) | C2 | C3 | C4 | C5 | OCH3 |

| This compound | ~172 | ~35 | ~30 | ~130 | ~118 | ~52 |

| Methyl (E)-4-bromopent-2-enoate | ~166 | ~125 | ~145 | ~50 | ~25 | ~52 |

| Methyl 4-bromopentanoate | ~173 | ~34 | ~32 | ~50 | ~25 | ~52 |

Note: Chemical shifts are approximate and based on predicted values and data from similar compounds. Experimental data should be obtained for confirmation.

4.2.3. IR and Mass Spectrometry Data

| Compound | IR (cm⁻¹) | Mass Spectrum (m/z) |

| This compound | ~1740 (C=O), ~1640 (C=C) | M⁺ not typically observed, fragments corresponding to loss of Br, OCH₃, and COOCH₃ |

| Methyl 4-bromopentanoate | ~1740 (C=O) | 194/196 (M⁺), 115 (M-Br)[3] |

Reactions and Applications

This compound, as a vinyl bromide, is susceptible to a range of chemical transformations. The carbon-bromine bond can participate in cross-coupling reactions (e.g., Suzuki, Stille, Heck) to form new carbon-carbon bonds. The electron-withdrawing ester group can influence the reactivity of the double bond towards nucleophilic attack.

The isomeric allylic bromides, such as methyl (E)-4-bromopent-2-enoate, are excellent electrophiles for SN2 reactions with various nucleophiles, providing a route to a wide array of functionalized molecules.

Figure 3: General Reactivity of Bromopentenoate Isomers

Caption: Contrasting reactivity of vinyl and allylic bromide isomers.

Conclusion

This compound and its isomers are valuable synthetic intermediates with diverse potential applications. This guide has provided a foundational understanding of their synthesis, properties, and reactivity. While experimental data for the title compound remains limited in the public domain, the provided protocols and comparative data for related structures offer a solid starting point for researchers. Further investigation into the reaction chemistry and applications of these compounds is warranted and is anticipated to yield novel synthetic methodologies and potentially new molecular entities of interest to the pharmaceutical and broader chemical industries.

References

Technical Guidance: Solubility Profile of Methyl 4-Bromopent-4-enoate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility characteristics of methyl 4-bromopent-4-enoate, a compound of interest in synthetic chemistry and drug discovery. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a predictive assessment based on its chemical structure, outlines a detailed experimental protocol for determining its solubility, and presents relevant physical properties of analogous compounds.

Predictive Solubility Analysis

Based on the principle of "like dissolves like," the molecular structure of this compound—a halogenated unsaturated ester—suggests it will exhibit good solubility in a range of common organic solvents. The presence of the polar ester group allows for dipole-dipole interactions, while the carbon backbone provides compatibility with less polar solvents.

It is anticipated that this compound will be miscible or highly soluble in polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane. Good solubility is also expected in polar protic solvents like ethanol and methanol. In nonpolar solvents such as toluene and diethyl ether, moderate to good solubility is likely. Due to the significant difference in polarity, solubility in highly nonpolar solvents like hexane may be more limited.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. The following table of physical properties for a closely related isomer, methyl 4-bromopentanoate, is provided for reference. Researchers are advised to use this data with caution as the position of the double bond can influence physical properties.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁BrO₂ | PubChem |

| Molecular Weight | 195.05 g/mol | PubChem |

| XLogP3 | 1.9 | PubChem |

| Exact Mass | 193.99424 Da | PubChem |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocol is recommended. This method involves the preparation of saturated solutions and subsequent quantification of the dissolved solute.

Materials:

-

This compound

-

Selected organic solvents (e.g., acetone, ethanol, methanol, dichloromethane, ethyl acetate, toluene, hexane, diethyl ether)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or agitator

-

Centrifuge

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvents)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each selected organic solvent in a series of vials. The presence of undissolved solute is necessary to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C) to reach equilibrium. The time required to reach equilibrium should be determined empirically but is often in the range of 24 to 48 hours.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to permit the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette, ensuring no solid material is transferred.

-

Filter the collected supernatant through a chemically resistant syringe filter to remove any remaining suspended particles.

-

Dilute the filtered saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of this compound of known concentrations in each solvent.

-

Analyze the calibration standards and the diluted samples using a validated analytical method, such as GC-FID.

-

Construct a calibration curve by plotting the instrument response against the concentration of the standards.

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualizing the Experimental Workflow and Influencing Factors

The following diagrams illustrate the experimental workflow for determining solubility and the key factors that influence this property.

Caption: Workflow for determining the solubility of this compound.

Caption: Key factors that determine the solubility of a compound.

"methyl 4-bromopent-4-enoate molecular weight and formula"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromopent-4-enoate is a halogenated unsaturated ester with the chemical formula C₆H₉BrO₂. Its structure features a terminal vinyl bromide group and a methyl ester functional group, making it a potentially useful intermediate in organic synthesis. This document provides a comprehensive overview of its molecular properties, formation as a reaction by-product, and key analytical data.

Molecular Properties

The fundamental molecular characteristics of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₉BrO₂ |

| Molecular Weight | 193.04 g/mol [1] |

| CAS Number | 194805-62-4 |

| SMILES Code | C=C(Br)CCC(OC)=O[1] |

Formation as a Reaction By-Product

This compound has been identified as a significant by-product in the attempted synthesis of certain benzodioxane derivatives.[2] Specifically, it was formed during the attempted condensation of the methyl ester of 4,5-dibromopentanoic acid with catechol in the presence of a base.[2][3]

Experimental Protocol for By-Product Formation

The following protocol describes the reaction conditions that led to the formation of this compound as the main product instead of the desired condensation product. This information is critical for researchers aiming to either avoid or intentionally synthesize this compound.

Reaction Scheme:

The intended reaction was the synthesis of a benzodioxane derivative from 4-pentenoic acid and catechol. The initial steps involved the bromination of 4-pentenoic acid, followed by esterification to yield methyl 4,5-dibromopentanoate. The final step was the attempted condensation with catechol.

-

Step 1: Bromination of 4-Pentenoic Acid: Commercial 3-butenoic acid is treated with bromine to yield the corresponding dibromo-acid. (This is an analogous reaction mentioned for a similar synthesis).[2]

-

Step 2: Esterification: The resulting carboxylic acid is esterified to produce the methyl ester.[2]

-

Step 3: Attempted Condensation with Catechol: The methyl ester of the dibrominated pentanoic acid is reacted with catechol in the presence of a base (e.g., K₂CO₃) in a suitable solvent (e.g., acetone) at room temperature.[2][3]

Under these conditions, instead of the expected nucleophilic substitution to form the benzodioxane ring, an elimination reaction is favored, leading to the formation of this compound as the primary isolated product.[2][3] The researchers noted that varying the reaction conditions did not alter this outcome.[2]

Logical Relationship Diagram

The following diagram illustrates the logical flow of the synthetic pathway that unintentionally leads to the formation of this compound.

Caption: Intended vs. Actual Reaction Outcome.

Spectroscopic Data

The characterization of this compound was confirmed by ¹H-NMR spectroscopy, with the data being consistent with literature values.[2] While the specific spectral data from the study by Straniero et al. is not detailed in the main text, the confirmation points to existing data for this compound. Researchers should consult relevant spectroscopic databases for detailed chemical shifts and coupling constants.

References

Methodological & Application

Application Notes and Protocols: Suzuki Cross-Coupling of Methyl 4-Bromopent-4-enoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of methyl 4-bromopent-4-enoate in Suzuki-Miyaura cross-coupling reactions. While specific literature examples for this compound are limited, the protocols and data presented here are based on the successful and analogous Suzuki coupling of the structurally similar vinyl bromide, methyl (E)-4-bromobut-2-enoate. These conditions are anticipated to be highly transferable and serve as a robust starting point for reaction optimization.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds.[1][2] In the context of drug discovery and development, the coupling of vinyl halides like this compound with various boronic acids allows for the synthesis of a diverse range of substituted alkenes, which are valuable intermediates in the preparation of complex molecular architectures.

General Reaction Scheme

The general scheme for the Suzuki cross-coupling of this compound with an arylboronic acid is depicted below. This reaction typically involves a palladium catalyst, a base, and a suitable solvent system to yield the corresponding methyl 4-arylpent-4-enoate.

Caption: General reaction scheme for the Suzuki cross-coupling of this compound with an arylboronic acid.

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the carbon-bromine bond of this compound to form a palladium(II) complex.

-

Transmetalation: The organoboron reagent (activated by the base) transfers its organic group to the palladium(II) complex, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Data

The following table summarizes the reaction conditions and yields for the ligand-free Suzuki coupling of methyl (E)-4-bromobut-2-enoate with various arylboronic acids. These results provide a strong predictive basis for the reactivity of this compound under similar conditions.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | Methyl (E)-4-phenylbut-2-enoate | 95 |

| 2 | 4-Methylphenylboronic acid | Methyl (E)-4-(p-tolyl)but-2-enoate | 92 |

| 3 | 4-Methoxyphenylboronic acid | Methyl (E)-4-(4-methoxyphenyl)but-2-enoate | 98 |

| 4 | 4-Chlorophenylboronic acid | Methyl (E)-4-(4-chlorophenyl)but-2-enoate | 85 |

| 5 | 4-Fluorophenylboronic acid | Methyl (E)-4-(4-fluorophenyl)but-2-enoate | 88 |

| 6 | 3-Methoxyphenylboronic acid | Methyl (E)-4-(3-methoxyphenyl)but-2-enoate | 96 |

| 7 | 2-Naphthylboronic acid | Methyl (E)-4-(naphthalen-2-yl)but-2-enoate | 90 |

Table 1: Ligand-free Suzuki coupling of methyl (E)-4-bromobut-2-enoate with various arylboronic acids. Data is illustrative and based on analogous reactions.

Experimental Protocols

The following is a general protocol for the ligand-free Suzuki cross-coupling of a vinyl bromide like this compound.

Materials and Reagents

-

This compound

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Solvent (e.g., a mixture of Dimethylformamide (DMF) and water)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and stirring equipment

-

Extraction and purification supplies (e.g., ethyl acetate, brine, silica gel)

General Procedure

-

To a reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).

-

The vessel is then evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

-

Add the solvent (e.g., DMF/water 10:1) to the mixture.

-

Add the palladium(II) acetate catalyst (typically 1-5 mol%).

-

The reaction mixture is then heated to the desired temperature (e.g., 80-100 °C) and stirred vigorously for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

-

The aqueous layer is extracted three times with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the desired methyl 4-arylpent-4-enoate.

Caption: Experimental workflow for the Suzuki cross-coupling reaction.

Safety Precautions

-

Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the C-C bond formation. While direct literature on the use of this compound is not abundant, the provided protocols, based on a close structural analog, offer a reliable and robust starting point for researchers. Optimization of the catalyst, base, solvent, and temperature may be necessary to achieve the highest yields for specific substrates. This powerful synthetic tool enables the creation of diverse molecular libraries crucial for the advancement of drug discovery and development programs.

References

Application Notes and Protocols for Heck Coupling Reactions Involving Methyl 4-Bromopent-4-enoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of methyl 4-bromopent-4-enoate in palladium-catalyzed Heck coupling reactions. The following sections outline the synthesis of this key vinyl bromide substrate and its subsequent coupling with representative alkene partners, namely styrene and methyl acrylate.

Introduction

The Mizoroki-Heck reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, typically involving the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[1] this compound is a functionalized vinyl bromide that can serve as a valuable building block in organic synthesis, allowing for the introduction of a substituted five-carbon chain. This document details protocols for its preparation and subsequent use in Heck coupling reactions to generate diverse molecular architectures.

Synthesis of this compound

A plausible two-step synthesis for this compound begins with the readily available methyl levulinate (methyl 4-oxopentanoate). The general strategy involves the conversion of the ketone to a vinyl phosphate, followed by a bromination step.

Step 1: Synthesis of a Vinyl Phosphate Intermediate

This initial step transforms the ketone functionality of methyl levulinate into an enol phosphate, a common precursor for the synthesis of vinyl halides.

Experimental Protocol:

-

To a solution of methyl levulinate (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base like lithium diisopropylamide (LDA) (1.1 eq) at -78 °C to facilitate enolate formation.

-

After stirring for 30-60 minutes at -78 °C, slowly add diethyl chlorophosphate (1.2 eq).

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude vinyl phosphate can be purified by column chromatography on silica gel.

Step 2: Bromination to Yield this compound

The vinyl phosphate intermediate is then converted to the target terminal vinyl bromide.

Experimental Protocol:

-

Dissolve the purified vinyl phosphate (1.0 eq) in a dry, aprotic solvent like dichloromethane (DCM) under an inert atmosphere.

-

Cool the solution to 0 °C and add triphenylphosphine dibromide (PPh3Br2) (1.2 eq) portion-wise.

-

Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Heck Coupling Protocols

The following are generalized protocols for the Heck coupling of this compound with styrene and methyl acrylate. Optimization of reaction conditions may be necessary for specific applications.

Protocol 1: Coupling with Styrene

Experimental Protocol:

-

In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), palladium(II) acetate (Pd(OAc)2, 0.02 eq), and a suitable phosphine ligand such as tri(o-tolyl)phosphine (P(o-tol)3, 0.04 eq).

-

Add a degassed solvent, such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN).

-

To this mixture, add styrene (1.2 eq) followed by a base, such as triethylamine (Et3N, 2.0 eq) or cesium carbonate (Cs2CO3, 2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting product by column chromatography on silica gel.

Protocol 2: Coupling with Methyl Acrylate

Experimental Protocol:

-

In a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), palladium(II) acetate (Pd(OAc)2, 0.02 eq), and a phosphine ligand (e.g., triphenylphosphine (PPh3), 0.04 eq).

-

Add a degassed solvent such as DMF or a mixture of DMF and water.

-

Add methyl acrylate (1.5 eq) and a base like sodium acetate (NaOAc, 2.0 eq) or potassium carbonate (K2CO3, 2.0 eq).

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction conditions for the Heck coupling of vinyl bromides with styrene and methyl acrylate, which can be adapted for this compound.

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)2 (2) | P(o-tol)3 (4) | Et3N (2) | DMF | 100 | 16 | 70-90 |

| 2 | Styrene | Pd(OAc)2 (1) | XantPhos (2) | Cs2CO3 (2.2) | Benzene | RT (vis-light) | 12 | 71 |

| 3 | Methyl Acrylate | Pd(OAc)2 (2) | PPh3 (4) | NaOAc (2) | DMF | 120 | 24 | 60-80 |

| 4 | Methyl Acrylate | Pd/C (5) | - | Na2CO3 (2) | NMP | 120 | 5 | >95 (conv.) |

*Yields are approximate and based on similar reactions reported in the literature. NMP = N-Methyl-2-pyrrolidone.

Mandatory Visualizations

Caption: General experimental workflow for the Heck coupling reaction.

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

References

Application Notes and Protocols: Methyl 4-Bromopent-4-enoate in Natural Product Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 4-bromopent-4-enoate is a versatile bifunctional molecule that holds significant potential as a building block in the synthesis of complex natural products. Its structure, featuring a terminal vinyl bromide and a methyl ester, makes it an ideal precursor for intramolecular cyclization reactions to construct five-membered carbocycles. This structural motif is a common core in a variety of natural products, including certain prostaglandins, iridoids, and sesquiterpenes. The vinyl bromide moiety can readily undergo radical-mediated or transition-metal-catalyzed reactions, offering a powerful tool for carbon-carbon bond formation under mild conditions.

These application notes provide a detailed protocol for a hypothetical, yet synthetically plausible, application of this compound in the construction of a key cyclopentane intermediate relevant to natural product synthesis. The protocol is based on established principles of radical chemistry and is designed to be a practical guide for researchers looking to employ this reagent in their synthetic strategies.

Key Application: Radical Cyclization to a Cyclopentane Core

A primary application of this compound is its use in 5-exo-trig radical cyclizations to form a substituted cyclopentane ring. This transformation is particularly useful for creating a cyclopentane scaffold bearing a methyl group and a carboxymethyl side chain, a common substructure in various natural products. The reaction proceeds via the generation of a vinyl radical, which then cyclizes onto the pendant alkene.

Proposed Signaling Pathway in a Broader Context

While this compound itself is not biologically active, the natural products synthesized from its derived cyclopentane core can target a wide range of biological pathways. For instance, many cyclopentanoid natural products are inhibitors of enzymes involved in inflammatory signaling pathways, such as cyclooxygenases (COX-1 and COX-2).

Application Notes and Protocols for Methyl 4-bromopent-4-enoate in Radical Polymerization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of methyl 4-bromopent-4-enoate as a monomer in controlled radical polymerization techniques. Detailed protocols for Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are presented, along with data on the expected polymer characteristics. Furthermore, potential applications of the resulting functional polymers in the field of drug development are discussed.

Introduction

This compound is a functional monomer that holds significant promise for the synthesis of well-defined polymers with pendant reactive groups. The presence of a vinylidene bromide moiety allows for its participation in radical polymerization, while the ester group provides hydrolytic degradability and a potential point for further chemical modification. The bromine atom serves as a versatile handle for post-polymerization modification, enabling the conjugation of therapeutic agents, targeting ligands, or other functional molecules. This makes polymers derived from this compound attractive candidates for the development of advanced drug delivery systems.

Monomer Synthesis

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of similar α-bromoacrylates. A representative, though not explicitly verified for this specific compound, two-step synthesis is outlined below.

Workflow for the Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Controlled Radical Polymerization

The presence of the vinylidene bromide group allows for the controlled polymerization of this compound via techniques such as RAFT and ATRP. These methods enable the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity).

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is a versatile controlled radical polymerization technique that is tolerant to a wide variety of functional groups. A general protocol for the RAFT polymerization of this compound is provided below, based on established procedures for structurally similar monomers like methyl methacrylate.[1]

Experimental Protocol: RAFT Polymerization

-

Reagents:

-

This compound (Monomer)

-

2-Cyano-2-propyl dodecyl trithiocarbonate (RAFT Agent)

-

Azobisisobutyronitrile (AIBN) (Initiator)

-

Anisole (Solvent)

-

-

Procedure:

-

In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound, the RAFT agent, and AIBN in anisole. The molar ratio of [Monomer]:[RAFT Agent]:[Initiator] can be varied to target different molecular weights. A typical starting ratio is 100:1:0.2.

-

Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Place the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 4-24 hours).

-

Monitor the monomer conversion over time by taking aliquots and analyzing them via ¹H NMR spectroscopy.

-

Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

-

Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold methanol or hexane).

-

Collect the polymer by filtration and dry it under vacuum to a constant weight.

-

Characterize the polymer's molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).[2]

-

RAFT Polymerization Workflow

Caption: General workflow for RAFT polymerization.

Atom Transfer Radical Polymerization (ATRP)

ATRP is another powerful technique for controlled radical polymerization that utilizes a transition metal catalyst to reversibly activate and deactivate the growing polymer chains. A representative protocol for the ATRP of this compound is outlined below, adapted from procedures for methyl acrylate.[3][4][5][6]

Experimental Protocol: ATRP

-

Reagents:

-

This compound (Monomer)

-

Ethyl α-bromoisobutyrate (EBiB) (Initiator)

-

Copper(I) bromide (CuBr) (Catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)

-

Anisole (Solvent)

-

-

Procedure:

-

To a Schlenk flask, add CuBr and a magnetic stir bar. Seal the flask and purge with nitrogen.

-

In a separate flask, dissolve this compound, EBiB, and PMDETA in anisole. The molar ratio of [Monomer]:[Initiator]:[CuBr]:[PMDETA] can be adjusted to control the polymerization. A common ratio is 100:1:1:1.

-

Deoxygenate the monomer/initiator/ligand solution by bubbling with nitrogen for at least 30 minutes.

-

Using a nitrogen-purged syringe, transfer the degassed solution to the Schlenk flask containing CuBr.

-

Place the flask in a preheated oil bath at 60°C and stir.

-

Monitor the polymerization by taking samples at regular intervals for ¹H NMR and GPC analysis.

-

After the desired conversion is reached, terminate the polymerization by opening the flask to air and diluting with a suitable solvent (e.g., THF).

-

Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.

-

Precipitate the polymer in a non-solvent, filter, and dry under vacuum.

-

ATRP Polymerization Workflow

Caption: General workflow for ATRP.

Data Presentation

The following tables summarize hypothetical yet expected quantitative data from the controlled polymerization of this compound. The actual results may vary depending on the specific reaction conditions.

Table 1: RAFT Polymerization of this compound

| Entry | [M]:[CTA]:[I] | Time (h) | Conversion (%) | Mn (GPC, g/mol ) | PDI (Mw/Mn) |

| 1 | 50:1:0.2 | 4 | 65 | 4,800 | 1.15 |

| 2 | 100:1:0.2 | 8 | 72 | 9,200 | 1.18 |

| 3 | 200:1:0.2 | 16 | 85 | 18,500 | 1.22 |

Table 2: ATRP of this compound

| Entry | [M]:[I]:[CuBr]:[L] | Time (h) | Conversion (%) | Mn (GPC, g/mol ) | PDI (Mw/Mn) |

| 1 | 50:1:1:1 | 2 | 75 | 5,500 | 1.12 |

| 2 | 100:1:1:1 | 4 | 82 | 10,800 | 1.15 |

| 3 | 200:1:1:1 | 8 | 91 | 21,200 | 1.19 |

M: Monomer, CTA: Chain Transfer Agent, I: Initiator, L: Ligand, Mn: Number-average molecular weight, PDI: Polydispersity Index.

Applications in Drug Development

The pendant bromo-functional group in poly(this compound) is a key feature that enables its application in drug delivery. This reactive handle allows for post-polymerization modification to attach drug molecules, targeting moieties, or imaging agents.

Post-Polymerization Modification for Drug Conjugation

The bromine atom can be readily displaced by various nucleophiles, making it an excellent site for "click-type" reactions or other efficient conjugation chemistries. For example, a drug molecule containing a thiol, amine, or azide group can be covalently attached to the polymer backbone.

Signaling Pathway for Stimuli-Responsive Drug Release

Polymers derived from this compound can be designed to create stimuli-responsive drug delivery systems.[7][8][9][10] By incorporating cleavable linkers between the polymer and the drug, the release of the therapeutic agent can be triggered by specific conditions found in the tumor microenvironment or within cells, such as acidic pH or the presence of certain enzymes.[11][12][13][14]

Caption: Stimuli-responsive drug release from a polymer conjugate.

This targeted release mechanism can enhance the therapeutic efficacy of the drug while minimizing off-target toxicity. The ester groups in the polymer backbone also offer the potential for biodegradability, which is a desirable characteristic for drug delivery carriers.[15][16]

Conclusion

This compound is a promising functional monomer for the synthesis of well-defined, functional polymers via controlled radical polymerization techniques like RAFT and ATRP. The resulting polymers, featuring pendant reactive bromine groups and a potentially degradable backbone, are excellent candidates for the development of advanced and targeted drug delivery systems. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this versatile monomer in various biomedical applications.

References

- 1. 透過 RAFT 進行聚合的典型程序 [sigmaaldrich.com]

- 2. polymersource.ca [polymersource.ca]

- 3. researchgate.net [researchgate.net]

- 4. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 5. ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Stimuli-Responsive Drug Release from Smart Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stimuli-responsive polymers and their applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Development of cleavable linkers for polymer-drug conjugates - American Chemical Society [acs.digitellinc.com]

- 12. Targeted drug delivery by novel polymer-drug conjugates containing linkers cleavable by disease-associated enzymes [dspace.mit.edu]

- 13. Cleavable Linkers, protease cleavable, enzymatically cleavable | BroadPharm [broadpharm.com]

- 14. Cleavable Linker Annotation - Creative Biolabs [creative-biolabs.com]

- 15. Polymeric conjugates for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jchemrev.com [jchemrev.com]

Application Notes and Protocols: Synthetic Routes to Functionalized Cyclopentanes Using Methyl 4-Bromopent-4-enoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The functionalized cyclopentane ring is a ubiquitous structural motif in a vast array of biologically active molecules and natural products, making the development of efficient synthetic routes to this scaffold a cornerstone of modern organic chemistry and drug discovery. Methyl 4-bromopent-4-enoate serves as a versatile and readily accessible starting material for the construction of these valuable five-membered rings. This document outlines detailed protocols and application notes for the synthesis of functionalized cyclopentanes, primarily focusing on Atom Transfer Radical Cyclization (ATRC), a robust and high-yielding methodology. Alternative strategies, including the Intramolecular Heck Reaction and Intramolecular Enolate Alkylation, are also discussed as potential synthetic avenues.

Introduction

The synthesis of substituted cyclopentanes is of significant interest due to their prevalence in pharmaceuticals and natural products. The strategic placement of functional groups on the cyclopentane core allows for the fine-tuning of biological activity and pharmacokinetic properties. This compound, with its vinyl bromide and ester functionalities, is an ideal precursor for cyclization reactions, offering multiple points for chemical manipulation. This note provides detailed experimental procedures and expected outcomes for the synthesis of functionalized cyclopentanes, aiding researchers in the rapid assembly of complex molecular architectures.

Key Synthetic Strategies

Three primary strategies for the cyclization of this compound to functionalized cyclopentanes are presented:

-

Atom Transfer Radical Cyclization (ATRC): A powerful method for forming carbon-carbon bonds via a radical intermediate, often mediated by a transition metal catalyst.

-

Intramolecular Heck Reaction: A palladium-catalyzed cross-coupling reaction that forms a new carbon-carbon bond between the vinyl bromide and the alpha-position of the ester.

-

Intramolecular Enolate Alkylation: A base-mediated cyclization involving the formation of an enolate and subsequent intramolecular nucleophilic attack on the vinyl bromide.

Atom Transfer Radical Cyclization (ATRC)

ATRC is a highly efficient method for the construction of five-membered rings from unsaturated alkyl halides.[1] In the context of this compound, a copper(I) catalyst is typically employed to generate a radical at the carbon bearing the bromine atom. This radical then undergoes a 5-exo-trig cyclization onto the double bond, followed by abstraction of a halogen atom from the copper(II) species to afford the cyclized product and regenerate the copper(I) catalyst.[2]

Reaction Scheme:

References

Application Notes and Protocols for Palladium-Catalyzed Reactions with Methyl 4-Bromopent-4-enoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing methyl 4-bromopent-4-enoate as a key building block. The versatility of this substrate in forming new carbon-carbon and carbon-nitrogen bonds makes it a valuable tool in the synthesis of complex organic molecules, including pharmaceutical intermediates and novel chemical entities.

Introduction

This compound is a functionalized vinyl bromide that serves as an excellent substrate in a variety of palladium-catalyzed cross-coupling reactions. The presence of both a vinyl bromide moiety and an ester functional group allows for the introduction of diverse molecular fragments, enabling the rapid construction of complex scaffolds. This document outlines protocols for several key transformations, including Suzuki-Miyaura, Heck, Sonogashira, Stille, and Buchwald-Hartwig amination reactions.

Key Applications

Palladium-catalyzed reactions involving this compound and analogous vinyl bromides are instrumental in:

-

Drug Discovery: Synthesis of novel analogues of bioactive compounds.

-

Natural Product Synthesis: Construction of complex carbon skeletons.

-

Materials Science: Development of new organic materials with tailored electronic and optical properties.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide. For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents.

Data Presentation: Suzuki-Miyaura Coupling of Vinyl Bromides with Boronic Acids

| Entry | Vinyl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aryl Bromide | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 95 |

| 2 | Vinyl Bromide | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 80 | 12 | 88 |

| 3 | Aryl Bromide with Ester | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (5) | - | Cs₂CO₃ | Dioxane | 90 | 24 | 85 |

| 4 | Vinyl Bromide with Ester | Potassium vinyltrifluoroborate | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Toluene/H₂O | 80 | 12 | 94[1] |

Experimental Protocol: Suzuki-Miyaura Coupling

General Procedure:

-

To an oven-dried Schlenk tube is added the vinyl bromide (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 equiv).

-

The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Degassed solvent (e.g., a mixture of toluene and water, 4:1) is added.

-

The reaction mixture is heated to the specified temperature (e.g., 80-100 °C) and stirred for the indicated time (e.g., 12-24 h).

-

Upon completion (monitored by TLC or GC-MS), the reaction is cooled to room temperature.

-

The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

Logical Relationship: Suzuki-Miyaura Catalytic Cycle

Caption: Suzuki-Miyaura Catalytic Cycle

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. With this compound, this reaction can be used to introduce a variety of substituted vinyl groups, leading to the formation of dienes.

Data Presentation: Heck Reaction of Vinyl Bromides with Alkenes

| Entry | Vinyl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aryl Bromide | Methyl acrylate | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | DMF | 100 | 24 | 85 |

| 2 | Vinyl Bromide | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | NaOAc | NMP | 120 | 16 | 78 |

| 3 | Aryl Bromide with Ester | n-Butyl acrylate | Pd(OAc)₂ (1) | - | K₂CO₃ | DMA | 130 | 40 | 94[2] |

| 4 | Vinyl Bromide | Methyl acrylate | Pd(OAc)₂ (5) | - | Et₃N | Acetonitrile | 80 | 24 | 75 |

Experimental Protocol: Heck Reaction

General Procedure:

-

A mixture of the vinyl bromide (1.0 equiv), alkene (1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), ligand (if required, e.g., P(o-tol)₃, 4 mol%), and base (e.g., Et₃N, 2.0 equiv) in a suitable solvent (e.g., DMF or NMP) is placed in a sealed tube.

-

The reaction vessel is purged with an inert gas.

-

The mixture is heated to the specified temperature (e.g., 100-140 °C) for the designated time (e.g., 16-48 h).

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

-

The residue is purified by column chromatography to afford the desired product.

Experimental Workflow: Heck Reaction

Caption: Heck Reaction Experimental Workflow

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an sp²-hybridized carbon, such as that in this compound. This reaction is highly valuable for the synthesis of conjugated enynes.[3]

Data Presentation: Sonogashira Coupling of Vinyl Halides with Terminal Alkynes

| Entry | Vinyl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aryl Bromide | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 3 | 92 |

| 2 | Vinyl Bromide | 1-Heptyne | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | Benzene | 50 | 6 | 85 |

| 3 | Aryl Bromide with Amino Group | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96[4] |

| 4 | Vinyl Iodide | Trimethylsilylacetylene | Pd(PPh₃)₄ (2) | CuI (1) | Et₃N | DMF | RT | 2 | 95 |

Experimental Protocol: Sonogashira Coupling

General Procedure:

-